

"cis,trans-Germacrone" basic chemical properties and structure elucidation

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Compound of Interest		
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An In-depth Technical Guide to **cis,trans-Germacrone**: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **cis,trans-Germacrone**, a sesquiterpenoid of interest for its unique chemical structure and potential biological activities. As an isomer of the more commonly studied (E,E)-Germacrone (trans,trans-Germacrone), understanding its distinct properties is crucial for research and development. This document outlines its fundamental chemical characteristics, presents detailed methodologies for its structure elucidation, and visualizes key experimental and biological pathways.

Basic Chemical Properties

Germacrone is a naturally occurring sesquiterpene found in the essential oils of various plants, notably those in the Zingiberaceae (ginger) and Asteraceae families[1][2]. It exists as different stereoisomers, with the (E,E) or trans,trans isomer being the most frequently documented. The cis,trans isomer, specifically (Z,E)-Germacrone, is formed through processes such as photoisomerization from the trans,trans form[3]. While data for the cis,trans isomer is less common, the fundamental properties are compared below with the well-characterized trans,trans-Germacrone.



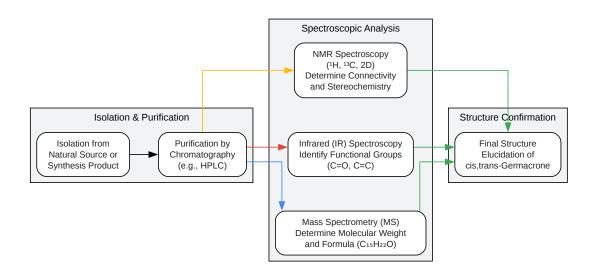
Property	Value	Isomer	Reference
Molecular Formula	C15H22O	Both	[1]
Molecular Weight	218.33 g/mol	Both	[1]
IUPAC Name	(3Z,7E)-3,7-dimethyl- 10-(propan-2- ylidene)cyclodeca-3,7- dien-1-one	cis,trans	Inferred
(3E,7E)-3,7-dimethyl- 10-(propan-2- ylidene)cyclodeca-3,7- dien-1-one	trans,trans	[1][4]	
CAS Number	32663-51-7	cis,trans	[5]
6902-91-6	trans,trans	[1]	
Appearance	White to Off-White Solid/Crystals	trans,trans	[2][6]
Melting Point	55-58 °C	trans,trans	[6]
Boiling Point	153-157 °C (at 13 Torr)	trans,trans	[6]
330.3 °C (at 760 mm Hg, est.)	trans,trans	[7]	
Solubility	Soluble in organic solvents like Chloroform, Ethyl Acetate, Methanol, DMF, DMSO, Ethanol[6].	trans,trans	[6]
Water: 0.8354 mg/L (est.)	trans,trans	[7]	
λтах	309 nm (in Methanol)	trans,trans	[6]



Note: Generally, cis isomers exhibit lower melting points and higher boiling points compared to their trans counterparts due to differences in molecular packing and polarity, though this can vary[8][9]. Specific experimental data for the pure cis,trans isomer of Germacrone is scarce.

Structure Elucidation

The definitive identification and characterization of **cis,trans-Germacrone**'s structure rely on a combination of modern spectroscopic techniques. The workflow involves isolation followed by analysis to determine its molecular formula, connectivity, and stereochemistry.



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Figure 1: Workflow for the structure elucidation of **cis,trans-Germacrone**.

Experimental Protocols

Foundational & Exploratory





1. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition.
- Methodology: High-Resolution Mass Spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision.
- Expected Results: The protonated molecule [M+H]⁺ or the molecular ion [M]⁺ will be observed, confirming the molecular weight of 218.33. HRMS data will confirm the molecular formula as C₁₅H₂₂O (calculated monoisotopic mass: 218.1671)[1][4]. Fragmentation patterns can provide initial clues about the structure, such as the loss of an isopropyl group.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To determine the carbon-hydrogen framework and the relative stereochemistry of the molecule.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of purified cis,trans-Germacrone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
 - ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals will include those for methyl groups, olefinic protons, and protons adjacent to the ketone. The coupling constants (J-values) between olefinic protons are critical for determining the cis (typically J = 6-12 Hz) or trans (typically J = 12-18 Hz) nature of the double bonds.
 - ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to count the number of unique carbon atoms. For C₁₅H₂₂O, 15 distinct signals are expected unless there is molecular symmetry. The chemical shifts will indicate the presence of a carbonyl carbon (~200 ppm), sp² carbons of the double bonds (~120-150 ppm), and sp³ carbons.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings (¹H-¹H).
 HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the



carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, confirming the cis or trans configuration of the ring substituents.

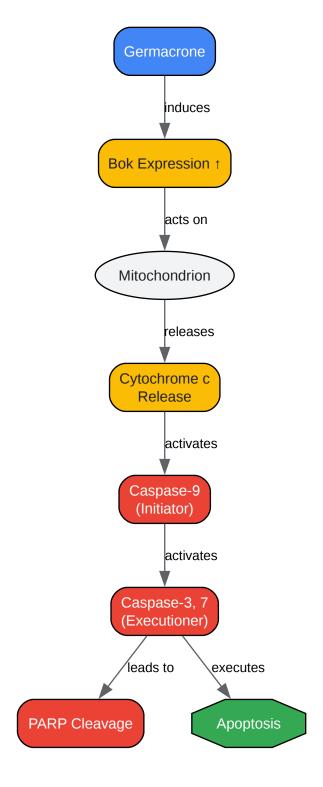
- 3. Infrared (IR) Spectroscopy
- Objective: To identify key functional groups.
- Methodology: A small amount of the sample is analyzed using an FTIR (Fourier-Transform Infrared) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.
- Expected Results: The IR spectrum will show characteristic absorption bands. A strong peak around 1670-1700 cm⁻¹ indicates a conjugated ketone (C=O stretch). Bands in the 1600-1650 cm⁻¹ region correspond to the C=C stretching of the double bonds.

Biological Activity and Signaling Pathways

While most biological studies have focused on (E,E)-Germacrone, the findings provide a strong basis for investigating the activities of the cis,trans isomer. (E,E)-Germacrone is known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects[1][6].

Notably, (E,E)-Germacrone has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis through a mitochondria-mediated caspase pathway[2][7]. This process involves the upregulation of pro-apoptotic proteins and the subsequent activation of caspases, the executioners of cell death.





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Figure 2: Mitochondria-mediated apoptosis pathway induced by Germacrone.

This guide provides a foundational understanding of **cis,trans-Germacrone**. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in natural



product chemistry, pharmacology, and drug discovery, facilitating further exploration into this promising compound.

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